Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate
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Overview
Description
Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate is a complex organic compound with the molecular formula C16H11N3O2S. This compound is characterized by the presence of a pyridine ring substituted with cyano groups and a benzenecarboxylate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate typically involves the reaction of 3,5-dicyano-2-pyridinethiol with methyl 4-bromomethylbenzoate under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to amines under suitable conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, the cyano groups can participate in hydrogen bonding or electrostatic interactions, while the sulfur atom can form covalent bonds with nucleophilic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[(3-cyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate
- Methyl 4-{[(3,5-dicyano-2-thiophenyl)sulfanyl]methyl}benzenecarboxylate
- Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzoate
Uniqueness
Methyl 4-{[(3,5-dicyano-2-pyridinyl)sulfanyl]methyl}benzenecarboxylate is unique due to the presence of both cyano groups on the pyridine ring and the benzenecarboxylate moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 4-[(3,5-dicyanopyridin-2-yl)sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c1-21-16(20)13-4-2-11(3-5-13)10-22-15-14(8-18)6-12(7-17)9-19-15/h2-6,9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITQPCVJEAOPSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=C(C=C(C=N2)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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